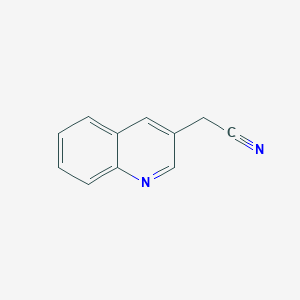

2-(Quinolin-3-yl)acetonitrile

Description

Significance of Quinoline (B57606) Scaffold in Contemporary Organic Synthesis

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of modern organic chemistry. numberanalytics.comchemrj.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a unique platform for developing a wide array of functionalized molecules. numberanalytics.comnumberanalytics.com The significance of the quinoline scaffold is evident across diverse fields, including medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnih.gov

In the realm of pharmaceuticals, quinoline derivatives have been instrumental in the development of numerous therapeutic agents. chemrj.orgnih.gov Notable examples include antimalarial drugs like quinine (B1679958) and chloroquine, as well as various antibacterial, anticancer, and anti-inflammatory agents. chemrj.orgnumberanalytics.comwikipedia.org The quinoline core is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. chemrj.org

Beyond medicine, the quinoline structure is integral to the creation of agrochemicals such as pesticides and herbicides. numberanalytics.com In materials science, quinoline-based compounds are investigated for their specific optical and electrical properties, leading to applications in conjugated polymers for optoelectronics and as chelating agents in organic light-emitting diodes (OLEDs). chemrj.orgnumberanalytics.com The versatility of quinoline stems from its rich chemistry, allowing for various reactions like electrophilic substitution and metal-catalyzed cross-coupling, making it a preferred building block for complex molecular synthesis. numberanalytics.com

Reactivity and Versatility of the Nitrile Functionality in Chemical Transformations

The nitrile group, or cyano group (-C≡N), is a highly versatile functional group in organic chemistry. numberanalytics.com It consists of a carbon atom triple-bonded to a nitrogen atom, creating a polar and reactive site within a molecule. numberanalytics.comebsco.com This reactivity allows nitriles to participate in a wide range of chemical transformations, making them valuable intermediates in synthesis. ebsco.comwikipedia.org

The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This leads to a variety of important reactions:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form carboxamides and then carboxylic acids. wikipedia.orglibretexts.org This transformation is particularly useful as it effectively converts an alkyl halide (via a nitrile intermediate) into a carboxylic acid with an additional carbon atom.

Reduction: The reduction of nitriles, commonly using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields primary amines. wikipedia.orglibretexts.orglibretexts.org This is a fundamental method for synthesizing amines.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form imine anions, which are then hydrolyzed to produce ketones. libretexts.orglibretexts.org

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, serving as building blocks for various heterocyclic compounds.

The reactivity of the nitrile group can be influenced by electronic and steric factors within the rest of the molecule. numberanalytics.com Its linear geometry also minimizes steric hindrance, often facilitating its participation in reactions. ebsco.com

Overview of 2-(Quinolin-3-yl)acetonitrile as a Prominent Synthetic Intermediate

2-(Quinolin-3-yl)acetonitrile is a bifunctional molecule that combines the quinoline scaffold with the reactive nitrile group, making it a valuable intermediate in organic synthesis. It serves as a precursor for more complex molecules, particularly in the development of pharmacologically active compounds. For instance, it is listed as a key intermediate in the synthesis of c-Met kinase inhibitors.

The chemical and physical properties of 2-(Quinolin-3-yl)acetonitrile are summarized in the table below.

| Property | Value |

| CAS Number | 21863-57-0 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | 2-(quinolin-3-yl)acetonitrile |

| Appearance | Not specified, but related compounds are often solids |

| Solubility | Generally soluble in organic solvents |

Table 1: Physicochemical Properties of 2-(Quinolin-3-yl)acetonitrile. vulcanchem.comchemenu.com

The utility of this compound lies in the ability to chemically modify both the quinoline ring and the acetonitrile (B52724) side chain. The methylene (B1212753) bridge (-CH₂-) adjacent to the nitrile group is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles. wikipedia.org The nitrile group itself can be converted into amines, carboxylic acids, or ketones as described previously. These transformations allow for the elaboration of the side chain, while the quinoline core can be functionalized separately, leading to a diverse library of potential drug candidates and other functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-3-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNPNQPJCREQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Quinolin 3 Yl Acetonitrile

Reactivity at the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule is the site of significant chemical activity, primarily involving the α-carbon and the cyano group.

The methylene (B1212753) bridge (α-carbon) in 2-(quinolin-3-yl)acetonitrile is positioned between the electron-withdrawing quinoline (B57606) ring and the cyano group. This positioning significantly increases the acidity of the α-protons, facilitating their removal by a base to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions: The nucleophilic carbanion readily reacts with alkyl halides (e.g., ethyl iodide) or other alkylating agents like tosylates in a classic SN2 reaction. This allows for the straightforward introduction of alkyl substituents at the α-position, yielding a range of α-substituted quinolin-3-ylacetonitriles.

Condensation Reactions: The activated methylene group makes 2-(quinolin-3-yl)acetonitrile an ideal substrate for condensation reactions with carbonyl compounds. A prominent example is the Knoevenagel condensation, where it reacts with aldehydes or ketones in the presence of a weak base (like piperidine (B6355638) or ammonium (B1175870) acetate) to form α,β-unsaturated products. sigmaaldrich.combhu.ac.in For instance, reaction with an aromatic aldehyde, such as benzaldehyde, would yield 2-(quinolin-3-yl)-3-phenylacrylonitrile after the initial addition is followed by dehydration. maxwellsci.com A patented process describes a similar condensation between a 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (B105748) and acetonitrile in the presence of a base, highlighting the industrial relevance of this reaction type. google.com

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | 1. Base (e.g., NaH, KOtBu) 2. Alkyl Halide (R-X) | α-Alkyl-2-(quinolin-3-yl)acetonitrile | Forms a new C-C bond at the α-position. |

| Knoevenagel Condensation | Aldehyde (R-CHO), Weak Base (e.g., Piperidine) | 2-(Quinolin-3-yl)-3-substituted-acrylonitrile | Product is an α,β-unsaturated nitrile. sigmaaldrich.combhu.ac.intue.nl |

The cyano group (C≡N) of 2-(quinolin-3-yl)acetonitrile can undergo several fundamental transformations, providing pathways to other important functional groups like carboxylic acids, amides, and primary amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is fully hydrolyzed to produce 2-(quinolin-3-yl)acetic acid and an ammonium salt. lehigh.edudoubtnut.com The reaction proceeds through an intermediate amide, 2-(quinolin-3-yl)acetamide (B11906848) , which is then further hydrolyzed.

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH, KOH) followed by acidification also yields the carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide.

Reduction: The nitrile group can be reduced to a primary amine.

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful reducing agent like LiAlH₄ is typically used to reduce nitriles. mst.edu This reaction converts 2-(quinolin-3-yl)acetonitrile into 2-(quinolin-3-yl)ethanamine . chemistrysteps.comyoutube.comyoutube.com The process involves the nucleophilic addition of two hydride equivalents to the carbon of the nitrile group, followed by an aqueous workup to yield the primary amine. researchgate.net

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Full Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄), Heat | 2-(Quinolin-3-yl)acetic acid |

| Partial Hydrolysis | Controlled acidic or basic conditions | 2-(Quinolin-3-yl)acetamide |

| Reduction | 1. LiAlH₄ in ether/THF 2. H₂O workup | 2-(Quinolin-3-yl)ethanamine |

Reactivity of the Quinoline Nucleus

The quinoline ring system is an aromatic heterocycle with its own distinct reactivity patterns, which are influenced by the presence of the cyanomethyl substituent.

In electrophilic aromatic substitution (EAS) reactions, the quinoline ring behaves like a deactivated aromatic system due to the electron-withdrawing nature of the nitrogen atom. Under the strongly acidic conditions typical for EAS (e.g., nitration, bromination), the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine (B92270) ring towards electrophilic attack.

Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions. stackexchange.comuop.edu.pk The cyanomethyl group at C3 is electron-withdrawing, which reinforces the deactivation of the pyridine ring but is not expected to alter the general preference for substitution at C5 and C8.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid is expected to yield a mixture of 2-(5-nitroquinolin-3-yl)acetonitrile and 2-(8-nitroquinolin-3-yl)acetonitrile . stackexchange.com

Bromination: Treatment with bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent would likely result in the formation of 2-(5-bromoquinolin-3-yl)acetonitrile and 2-(8-bromoquinolin-3-yl)acetonitrile . acgpubs.orgnih.govresearchgate.net The existence of compounds like 2-(6-Bromoquinolin-8-yl)acetonitrile confirms that bromination on the benzene (B151609) ring is a viable pathway. chemscene.com

| Reaction | Reagents & Conditions | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of 5-nitro and 8-nitro derivatives |

| Bromination | Br₂, Lewis Acid or NBS | Mixture of 5-bromo and 8-bromo derivatives |

In contrast to EAS, the pyridine ring of the quinoline nucleus is activated towards nucleophilic attack due to its electron-deficient character. Strong nucleophiles, such as organometallic reagents, tend to add to the C2 and C4 positions.

Reaction with Organolithium Reagents: Treatment of 2-(quinolin-3-yl)acetonitrile with a strong nucleophile like n-butyllithium (n-BuLi) would be expected to result in nucleophilic addition to the C2 or C4 position of the quinoline ring. This would form a dihydroquinoline intermediate, which can then be rearomatized upon oxidative workup or undergo further reactions. It is important to note that the acidic α-protons of the acetonitrile moiety would also react with the strong base, so careful control of stoichiometry and reaction conditions would be necessary to favor addition to the ring.

Derivatization Pathways and Formation of Advanced Intermediates

The varied reactivity of 2-(quinolin-3-yl)acetonitrile makes it a valuable starting material for the synthesis of more complex molecules and advanced heterocyclic systems. The functional groups introduced through the reactions described above serve as handles for further derivatization.

For example, the primary amine formed from the reduction of the nitrile group can be used in the construction of new heterocyclic rings. A notable application is in the synthesis of pyrazolo[4,3-c]quinoline derivatives, which have been investigated for their anti-inflammatory properties. nih.gov In this type of synthesis, the quinoline framework and a reactive side-chain are used to build a new fused pyrazole (B372694) ring, demonstrating the utility of quinoline acetonitriles as key intermediates. purdue.edu

The products of Knoevenagel condensations, being α,β-unsaturated systems, are themselves versatile intermediates for Michael additions or cycloaddition reactions, allowing for the construction of elaborate molecular architectures. The carboxylic acid obtained from hydrolysis can be converted into esters, acid chlorides, or amides, opening up a wide array of subsequent chemical transformations.

Cycloaddition Reactions Involving 2-(Quinolin-3-yl)acetonitrile

While direct studies on the cycloaddition reactions of 2-(quinolin-3-yl)acetonitrile are not extensively documented, the inherent reactivity of its nitrile functional group suggests its potential participation in such transformations. Nitriles and their derivatives are known to act as dipolarophiles or can be converted into 1,3-dipoles for use in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings.

One analogous transformation involves the [3+2] cycloaddition of acetonitrile N-oxide with dipolarophiles. For instance, the reaction of acetonitrile N-oxide with 2,5-dimethyl-2H- nih.govnih.govnih.govdiazaphosphole has been studied, demonstrating high chemo- and regioselectivity. ias.ac.in In a hypothetical reaction, the acetonitrile group of 2-(quinolin-3-yl)acetonitrile could be oxidized to a nitrile oxide and subsequently react with an alkene or alkyne to form an isoxazole (B147169) or isoxazoline (B3343090) ring fused or linked to the quinoline core. Theoretical studies on similar systems using Density Functional Theory (DFT) have shown that such reactions often proceed via a zwitterionic-type mechanism. ias.ac.in The reaction's feasibility would depend on generating the nitrile oxide intermediate without compromising the quinoline ring structure.

The quinoline ring itself can undergo dearomative [3+2] annulation reactions with certain reagents, such as aminocyclopropanes, to yield complex fused N-heterocycles like indolizidine skeletons. nih.gov It is conceivable that the acetonitrile moiety at the C-3 position would electronically influence the outcome of such cycloadditions.

Table 1: Example of an Analogous [3+2] Cycloaddition Reaction

| Reactant 1 | Reactant 2 | Product | Key Features |

| Acetonitrile N-oxide | 2,5-dimethyl-2H- nih.govnih.govnih.govdiazaphosphole | 3,5,7-Trimethyl-5,7a-dihydro- nih.govnih.govnih.govdiazaphospholo[3,4-d] nih.govnih.govnih.govoxaphosphole | High chemo- and regioselectivity; forms a five-membered heterocyclic ring. ias.ac.in |

Cascade and Annulation Reactions Leading to Polysubstituted Heterocycles

Cascade and annulation reactions are highly efficient synthetic strategies that allow for the construction of complex polycyclic molecules in a single operation, minimizing steps and maximizing atom economy. The structure of 2-(quinolin-3-yl)acetonitrile makes it a suitable candidate for designing such reaction sequences to access novel polysubstituted heterocycles.

For example, cascade reactions involving nitriles have been developed to synthesize complex quinoline derivatives. A palladium-catalyzed three-component cascade reaction of 2-(2-oxoindolin-3-yl)acetonitrile, arylboronic acids, and alcohols leads to the formation of 2-arylquinoline-4-carboxylates. nih.gov This process involves addition, ring expansion, and esterification steps. Drawing an analogy, 2-(quinolin-3-yl)acetonitrile could potentially be employed in similar multi-component reactions, where the active methylene and nitrile groups participate in sequential bond-forming events to build new rings onto the quinoline scaffold.

Furthermore, annulation strategies, such as the Friedländer annulation, are classic methods for synthesizing quinolines. google.com While this is typically a synthetic route to quinolines, the reactivity of the active methylene group in 2-(quinolin-3-yl)acetonitrile could be harnessed in related [3+3] annulation strategies. In such a sequence, the deprotonated acetonitrile derivative could act as a three-carbon synthon, reacting with a suitable dielectrophile to construct a new six-membered ring.

Table 2: Examples of Cascade Reactions for the Synthesis of Quinolines

| Starting Materials | Catalyst/Reagents | Product Type | Reaction Highlights |

| 2-(2-Oxoindolin-3-yl)acetonitrile, Arylboronic acid, Alcohol | Pd(II) catalyst | 2-Arylquinoline-4-carboxylates | Three-component cascade involving addition, ring expansion, and esterification. nih.gov |

| Arylamines, Propargylic alcohols | FeCl3·6H2O | Polysubstituted 1,2-dihydroquinolines | Cascade Friedel-Crafts-type reaction and 6-endo-trig hydroamination. nih.gov |

C-C Bond Forming Reactions at Specific Quinoline Positions

The quinoline ring is susceptible to C-C bond formation at specific positions, influenced by the electronic nature of the ring and its substituents. The nitrogen atom renders the C-2 and C-4 positions electrophilic and thus prone to attack by nucleophiles or participation in metal-catalyzed cross-coupling reactions, especially if a leaving group is present at these positions.

Significant research has been conducted on functionalizing positions C-2 and C-4. A notable example, closely related to the target compound, is the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives. nih.gov This was achieved through an AlCl₃-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles. nih.gov The reaction proceeds via nucleophilic attack of the indole (B1671886) at the C-2 position of the quinoline, displacing the chloride. This demonstrates that the C-2 position is highly activated towards nucleophilic substitution. Given this precedent, it is highly probable that a 2-halo derivative of 2-(quinolin-3-yl)acetonitrile would undergo similar C-C bond-forming reactions with suitable carbon nucleophiles. The electron-withdrawing nature of the cyanomethyl group at C-3 would further enhance the electrophilicity of the C-2 and C-4 positions.

The active methylene protons of the acetonitrile side chain can be readily removed by a base, generating a carbanion. This nucleophilic center can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new C-C bond, extending the side chain. For instance, reacting a quinoline-3-carbaldehyde with acetonitrile in the presence of a base results in a C-C bond formation, yielding a β-hydroxypropionitrile intermediate which can be dehydrated. google.com This highlights the synthetic utility of the C-H acidity of the acetonitrile moiety.

Table 3: Research Findings on C-C Bond Formation at the Quinoline C-2 Position with an Analogous Compound

| Quinoline Substrate | Nucleophile | Catalyst/Mediator | Product | Yield |

| 2-Chloroquinoline-3-carbonitrile | Indole | AlCl₃ | 2-(1H-Indol-3-yl)quinoline-3-carbonitrile | Good nih.gov |

| 2-Chloroquinoline-3-carbonitrile | 2-Methylindole | AlCl₃ | 2-(2-Methyl-1H-indol-3-yl)quinoline-3-carbonitrile | Good nih.gov |

| 2-Chloroquinoline-3-carbonitrile | 5-Methoxyindole | AlCl₃ | 2-(5-Methoxy-1H-indol-3-yl)quinoline-3-carbonitrile | Good nih.gov |

Applications of 2 Quinolin 3 Yl Acetonitrile As a Versatile Synthetic Building Block

Construction of Diverse Fused and Unfused Heterocyclic Systems

The activated methylene (B1212753) group in 2-(Quinolin-3-yl)acetonitrile is the key to its utility, allowing it to participate in a wide range of condensation and cyclization reactions. This reactivity has been harnessed to construct a variety of heterocyclic rings appended to or fused with the quinoline (B57606) core.

Synthesis of Pyridine (B92270) and Fused Pyridine Derivatives

The active methylene group of 2-(Quinolin-3-yl)acetonitrile enables its participation in reactions to form substituted pyridine rings. A common and effective method involves its reaction with α,β-unsaturated carbonyl compounds, such as chalcones, in the presence of a base like ammonium (B1175870) acetate. This multicomponent reaction proceeds through an initial Michael addition followed by cyclization and aromatization to yield highly substituted cyanopyridines.

This synthetic strategy allows for considerable diversity in the final products, as various substituted chalcones can be employed to introduce different functionalities onto the newly formed pyridine ring. The general reaction involves the condensation of 2-(Quinolin-3-yl)acetonitrile, an aromatic aldehyde, and a ketone, which first form the chalcone (B49325) in situ, followed by the cyclization sequence. researchgate.netderpharmachemica.com

Table 1: Examples of Pyridine Derivatives Synthesized from 2-(Quinolin-3-yl)acetonitrile

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Structure |

| 2-(Quinolin-3-yl)acetonitrile | Chalcone (from Benzaldehyde and Acetophenone) | Ammonium Acetate | 2-Amino-6-phenyl-4-(quinolin-3-yl)nicotinonitrile |

| 2-(Quinolin-3-yl)acetonitrile | 1,3-Diketone (e.g., Acetylacetone) | Piperidine (B6355638) | 2-Hydroxy-6-methyl-4-(quinolin-3-yl)nicotinonitrile |

| 2-(Quinolin-3-yl)acetonitrile | Enaminone | Acetic Acid | Substituted 4-(Quinolin-3-yl)dihydropyridine |

Preparation of Pyrazole (B372694) and Fused Pyrazole Derivatives

The synthesis of pyrazole derivatives from 2-(Quinolin-3-yl)acetonitrile typically involves a two-step process. First, the active methylene group is acylated, commonly through a Claisen condensation with an appropriate ester (e.g., ethyl formate (B1220265) or ethyl acetate) in the presence of a strong base like sodium ethoxide. This reaction yields a β-ketonitrile intermediate, specifically 3-oxo-3-(quinolin-3-yl)propanenitrile or its analogues.

In the second step, this β-dicarbonyl equivalent is reacted with hydrazine (B178648) hydrate (B1144303) or its substituted derivatives. nih.gov The hydrazine undergoes a cyclocondensation reaction with the 1,3-dicarbonyl system, leading to the formation of the pyrazole ring. This method provides a reliable route to 3-amino-5-(quinolin-3-yl)pyrazole-4-carbonitriles, which are themselves versatile intermediates for further synthetic elaborations. nih.gov

Table 2: Synthesis of Pyrazole Derivatives

| Step | Reagents | Intermediate/Product |

| 1. Acylation | 2-(Quinolin-3-yl)acetonitrile, Ethyl formate, Sodium ethoxide | 2-Cyano-3-hydroxy-3-(quinolin-3-yl)acrylaldehyde (enol form) |

| 2. Cyclization | Intermediate from Step 1, Hydrazine hydrate | 5-Amino-4-(quinolin-3-yl)-1H-pyrazole-3-carbonitrile |

Elaboration to Pyrrole (B145914) and Fused Pyrrole Systems

The construction of pyrrole rings from 2-(Quinolin-3-yl)acetonitrile can be achieved through several established synthetic methodologies that take advantage of the active methylene group. One such approach is a variation of the Gewald reaction, where the acetonitrile (B52724) is reacted with an α-haloketone in the presence of a base. The initial step is the alkylation of the methylene group, followed by an intramolecular cyclization where the nitrile group participates to form an aminopyrrole derivative after tautomerization.

Another powerful method is the Thorpe-Ziegler cyclization. This involves creating a dinitrile precursor by first reacting 2-(quinolin-3-yl)acetonitrile with a base to form an anion, which is then used to open an epoxide ring that also contains a nitrile group. The resulting dinitrile can then undergo an intramolecular cyclization to form a five-membered aminopyrrole ring fused to another ring system. These methods provide access to highly functionalized pyrroles bearing a quinolin-3-yl substituent. nih.gov

Access to Oxazole (B20620) and Related Heterocycles

While direct conversion of the nitrile to an oxazole is challenging, 2-(Quinolin-3-yl)acetonitrile serves as a ready precursor to the corresponding amide, 2-(quinolin-3-yl)acetamide (B11906848), via controlled hydrolysis. This amide is a key intermediate for oxazole synthesis.

Following the Robinson-Gabriel synthesis pathway, the 2-(quinolin-3-yl)acetamide can be condensed with an α-haloketone (e.g., phenacyl bromide). The reaction proceeds via N-alkylation of the amide followed by an acid-catalyzed cyclodehydration step to furnish the 2,5-disubstituted oxazole ring. This two-step sequence provides a reliable route to oxazoles containing the quinolin-3-ylmethyl moiety at the 2-position of the oxazole ring. organic-chemistry.org

Formation of Indole (B1671886) and Fused Indole Derivatives

The celebrated Fischer indole synthesis provides a strategic pathway to indole derivatives from carbonyl compounds, and 2-(Quinolin-3-yl)acetonitrile can be adapted for this purpose after conversion to a suitable ketone. wikipedia.orgalfa-chemistry.com The synthesis begins with the conversion of the acetonitrile into a ketone, for example, 1-(quinolin-3-yl)acetone. This transformation can be achieved through reactions such as the Blaise reaction (using a zinc-organic reagent followed by hydrolysis) or reaction with a Grignard reagent like methylmagnesium bromide.

The resulting ketone, 1-(quinolin-3-yl)acetone, is then condensed with a substituted phenylhydrazine (B124118) in an acidic medium (e.g., polyphosphoric acid or zinc chloride). synarchive.com The reaction proceeds through a phenylhydrazone intermediate which, upon heating in acid, undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final indole product. This methodology allows for the synthesis of various substituted indoles linked to the quinoline core.

For the construction of fused indole systems like carbazoles, the Friedländer condensation offers a viable route. This involves the reaction of an ortho-aminoaryl ketone with a compound containing an active methylene group. beilstein-journals.orgnih.gov In this context, a derivative of 2-(quinolin-3-yl)acetonitrile could be condensed with a suitable amino-functionalized cyclohexanone (B45756) to build the carbazole (B46965) framework. researchgate.net

Development of Other Quinoline-Fused Architectures

The reactivity of 2-(Quinolin-3-yl)acetonitrile also provides access to other important fused heterocyclic systems, notably pyrimido[4,5-b]quinolines. These tricyclic structures are of significant interest due to their biological activities. nih.govresearchgate.net A common synthetic strategy involves the reaction of an ortho-aminoquinoline carbonitrile with various one-carbon reagents like formamide (B127407) or formic acid.

Starting from 2-(Quinolin-3-yl)acetonitrile, a nitro group can be introduced onto the quinoline ring, which is subsequently reduced to an amino group. The resulting amino-substituted quinolinylacetonitrile can then undergo acid- or base-catalyzed intramolecular cyclization, or be reacted with reagents like urea (B33335) or guanidine, to construct the fused pyrimidine (B1678525) ring, yielding various substituted pyrimido[4,5-b]quinolines. rsc.orgnih.govacs.org

Utility in the Synthesis of Complex Organic Architectures

The synthetic utility of 2-(Quinolin-3-yl)acetonitrile is largely derived from the reactivity of its active methylene group (-CH₂CN). This group is positioned between the electron-withdrawing quinoline ring and the cyano group, which significantly increases the acidity of its protons. This acidity facilitates deprotonation by a base to form a stabilized carbanion, which can then act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This reactivity is central to its application in constructing complex heterocyclic systems.

Key Reactions and Derived Architectures:

Knoevenagel Condensation: The active methylene group of 2-(Quinolin-3-yl)acetonitrile can readily participate in Knoevenagel condensations with various aldehydes and ketones. wikipedia.orgsigmaaldrich.combhu.ac.in This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond, leading to α,β-unsaturated products. These products serve as versatile intermediates for further transformations, including Michael additions and cycloadditions, enabling the synthesis of highly functionalized acyclic and cyclic systems. organic-chemistry.org

Gewald Aminothiophene Synthesis: This multicomponent reaction offers a straightforward route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this synthesis, 2-(Quinolin-3-yl)acetonitrile can react with a carbonyl compound and elemental sulfur in the presence of a base. researchgate.netderpharmachemica.comnih.gov The resulting 2-amino-3-cyano-thiophenes bearing a quinolin-3-yl substituent are valuable scaffolds for the development of new biologically active molecules.

Synthesis of Fused Heterocycles: The nitrile and active methylene groups are key functional handles for the construction of fused heterocyclic rings onto the quinoline framework. For instance, reaction with hydrazine can lead to the formation of pyrazole rings, yielding pyrazolo[3,4-b]quinoline derivatives. nih.govnih.govresearchgate.netresearchgate.net These compounds are of significant interest due to their reported pharmacological properties. nih.govmdpi.com The general synthetic pathway often involves the reaction of a β-keto-nitrile or a related precursor, which can be derived from 2-(Quinolin-3-yl)acetonitrile, with hydrazine.

The table below summarizes the potential of 2-(Quinolin-3-yl)acetonitrile in various synthetic reactions to produce complex organic molecules.

| Reaction Type | Reactants | Product Class | Potential Significance |

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Nitriles | Intermediates for Michael additions, synthesis of complex carbocycles and heterocycles. |

| Gewald Reaction | Carbonyl Compound, Sulfur | 2-Aminothiophenes | Scaffolds for pharmaceuticals and materials science. |

| Cyclization with Hydrazine | Hydrazine Hydrate | Pyrazolo[3,4-b]quinolines | Biologically active heterocyclic systems. |

Role as a Ligand in Coordination Chemistry and Materials Science

2-(Quinolin-3-yl)acetonitrile possesses two primary coordination sites: the lone pair of electrons on the quinoline ring's nitrogen atom and the nitrogen atom of the nitrile group. This dual-functionality allows it to act as a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. wikipedia.orgunibo.itnih.gov The resulting metal complexes can exhibit interesting structural, electronic, and photophysical properties, making them relevant for materials science applications.

The quinoline moiety is a well-established coordinating agent, known to form stable complexes with numerous transition metals. nih.govresearchgate.net The nitrogen atom acts as a Lewis base, donating its lone pair to a metal center. The nitrile group can also coordinate to metal ions, typically in an end-on fashion through the nitrogen lone pair, although side-on (η²) coordination is also known for low-valent metals. wikipedia.org

Potential Coordination Modes and Applications:

Monodentate and Bridging Ligand: 2-(Quinolin-3-yl)acetonitrile can function as a monodentate ligand, coordinating to a metal center through either the quinoline nitrogen or the nitrile nitrogen. Furthermore, it can act as a bridging ligand, linking two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). The specific coordination mode will depend on the metal ion, the counter-ion, and the reaction conditions.

Luminescent Materials: Quinoline-based ligands are frequently incorporated into luminescent metal complexes, particularly with lanthanide ions like Europium(III) and transition metals such as zinc(II) and copper(I). researchgate.netmdpi.comkamlanehrucollege.ac.in The quinoline ring can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light at a characteristic wavelength. The resulting complexes have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The coordination of 2-(Quinolin-3-yl)acetonitrile to such metal ions could yield novel materials with tailored photoluminescent properties.

The table below outlines the potential coordination characteristics of 2-(Quinolin-3-yl)acetonitrile.

| Feature | Description | Potential Applications |

| Coordination Sites | Quinoline Nitrogen, Nitrile Nitrogen | Formation of diverse metal complexes. |

| Ligand Type | Monodentate, Bridging | Synthesis of discrete complexes, coordination polymers, and MOFs. |

| Resulting Properties | Photoluminescence, Catalysis | Development of OLEDs, sensors, and novel catalysts. |

Application as an Intermediate in the Synthesis of Agrochemicals and Dyes

The structural features of 2-(Quinolin-3-yl)acetonitrile make it a valuable intermediate for the synthesis of molecules used in the agrochemical and dye industries. The quinoline core is a known "privileged scaffold" in agrochemistry, while the reactive methylene and nitrile groups provide handles for conversion into chromophoric systems.

Use in Agrochemicals:

Quinoline derivatives have been extensively investigated for their potential as pesticides, with numerous compounds exhibiting fungicidal, insecticidal, and herbicidal activities. nih.govresearchgate.net For instance, quinoline-based fungicides have been developed that show high efficacy against various plant pathogens. mdpi.commdpi.com 2-(Quinolin-3-yl)acetonitrile serves as a versatile starting material to generate a library of novel derivatives for biological screening. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each of which can be further functionalized. The active methylene group allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity and physical properties.

Use in Dyes:

The synthesis of azo dyes is a major application of aromatic chemistry, and these compounds are widely used as colorants. nih.govnih.gov Azo dyes are typically prepared via a coupling reaction between a diazonium salt and an electron-rich coupling component. libretexts.orglkouniv.ac.in The active methylene group in 2-(Quinolin-3-yl)acetonitrile makes it an excellent candidate for such coupling reactions. researchgate.net

The reaction mechanism involves the electrophilic attack of an aryldiazonium salt on the carbanion generated from the deprotonation of the active methylene group of 2-(Quinolin-3-yl)acetonitrile. chemguide.co.uklibretexts.org This results in the formation of a highly colored arylazo derivative. The extended conjugation between the aryl group, the azo linkage (-N=N-), and the quinoline ring system is expected to produce compounds with intense colors, making them suitable for use as dyes. By varying the aromatic amine used to generate the diazonium salt, a wide range of colors and properties can be achieved.

The table below illustrates the potential applications of 2-(Quinolin-3-yl)acetonitrile as a synthetic intermediate.

| Industry | Key Reaction | Resulting Product Class | Significance |

| Agrochemicals | Functional group interconversion (hydrolysis, reduction) and substitution at the active methylene group. | Diverse quinoline derivatives (amides, amines, carboxylic acids). | Generation of novel compounds for screening as potential fungicides, insecticides, or herbicides. |

| Dyes | Azo coupling with aryldiazonium salts. | Azo dyes containing the quinolin-3-yl-acetonitrile moiety. | Production of novel colorants with potentially high tinctorial strength and good fastness properties. |

Spectroscopic and Structural Elucidation of 2 Quinolin 3 Yl Acetonitrile and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In 2-(Quinolin-3-yl)acetonitrile, the spectrum can be divided into two main regions: the aromatic region corresponding to the quinoline (B57606) ring protons and the aliphatic region for the methylene (B1212753) (-CH₂) protons.

The protons on the quinoline ring typically resonate in the downfield region, generally between δ 7.2 and 9.1 ppm. vulcanchem.com The exact chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen atom and the acetonitrile (B52724) substituent. Protons adjacent to the nitrogen (H-2 and H-8) are often the most deshielded and appear at the lowest field. mdpi.com For instance, in quinoline derivatives, signals for protons like H-2, H-4, and H-8 can appear as distinct doublets or multiplets, with coupling constants providing information on their spatial relationships with neighboring protons. acs.org The protons of the benzo-fused ring (H-5, H-6, H-7, H-8) also show characteristic splitting patterns based on their ortho, meta, and para couplings. uncw.eduuncw.edu

The methylene protons of the acetonitrile group (-CH₂CN) typically appear as a sharp singlet, as they lack adjacent protons to couple with. For the parent compound, this signal is observed around δ 3.12 ppm. vulcanchem.com The integration of this peak, corresponding to two protons, further confirms the structure.

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-(Quinolin-3-yl)acetonitrile Data is presented for illustrative purposes and can vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H-2, H-4 | ~8.8 - 9.1 | d / s |

| Quinoline H-5 to H-8 | ~7.2 - 8.2 | m |

| -CH₂CN | ~3.12 | s |

s = singlet, d = doublet, m = multiplet

Complementing the ¹H NMR data, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The spectrum for 2-(Quinolin-3-yl)acetonitrile shows distinct signals for the quinoline ring carbons, the methylene carbon, and the nitrile carbon.

The nine carbons of the quinoline ring resonate in the aromatic region, typically between δ 120 and 150 ppm. vulcanchem.comoregonstate.edu The carbons directly bonded to the nitrogen atom (C-2 and C-8a) are significantly influenced by its electronegativity. The carbon bearing the acetonitrile group (C-3) will also have a characteristic chemical shift. The nitrile carbon (-C≡N) itself gives a unique signal in a relatively uncongested region of the spectrum, generally around δ 117-119 ppm. vulcanchem.com The methylene carbon (-CH₂) signal appears in the aliphatic region, at a much higher field.

Table 2: Representative ¹³C NMR Chemical Shifts for 2-(Quinolin-3-yl)acetonitrile Data is presented for illustrative purposes and can vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quinoline C2-C8a | ~120 - 150 |

| -C≡N (Nitrile) | ~118.5 |

| -CH₂CN (Methylene) | ~20 - 30 |

To definitively assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is used to trace the proton connectivity throughout the quinoline ring system, confirming the positions of substituents.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.net This allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. For 2-(Quinolin-3-yl)acetonitrile, it would show a clear correlation between the methylene protons (~δ 3.12 ppm) and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. researchgate.net It is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum would show correlations from the methylene protons to the C-3 and C-4 carbons of the quinoline ring, as well as to the nitrile carbon, thereby confirming the attachment of the acetonitrile group at the 3-position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(Quinolin-3-yl)acetonitrile is characterized by several key absorption bands. mdpi.com

The most diagnostic peak is the nitrile (C≡N) stretching vibration. This appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com Because the nitrile group is conjugated with the aromatic quinoline system, its absorption frequency is expected to be at the lower end of this range. jove.comjove.com

The quinoline ring gives rise to a series of characteristic absorptions:

Aromatic C-H stretching : These are typically weak to medium bands appearing above 3000 cm⁻¹. mdpi.com

C=C and C=N ring stretching : A set of medium to strong bands between 1620 cm⁻¹ and 1430 cm⁻¹ corresponds to the stretching vibrations within the heterocyclic aromatic system. astrochem.orgresearchgate.net

Aromatic C-H out-of-plane bending : Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings. astrochem.org

Table 3: Key IR Absorption Frequencies for 2-(Quinolin-3-yl)acetonitrile

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile C≡N | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C, C=N | Ring Stretch | 1620 - 1430 | Medium-Strong |

| Aromatic C-H | Out-of-plane bend | 900 - 700 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For 2-(Quinolin-3-yl)acetonitrile (C₁₁H₈N₂), the expected exact mass is 168.0688. HRMS analysis would confirm this molecular formula by detecting the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at this precise m/z value. vulcanchem.com

The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for quinoline derivatives include the loss of small, stable molecules. A characteristic fragmentation of the quinoline ring system is the loss of hydrogen cyanide (HCN, 27 Da). rsc.org Other likely fragmentations for 2-(Quinolin-3-yl)acetonitrile would involve the cleavage of the acetonitrile side chain.

Table 4: Expected Mass Spectrometry Fragments for 2-(Quinolin-3-yl)acetonitrile

| m/z (Nominal) | Proposed Fragment | Formula |

| 168 | Molecular Ion [M]⁺ | [C₁₁H₈N₂]⁺ |

| 141 | [M - HCN]⁺ | [C₁₀H₇N]⁺ |

| 128 | [M - CH₂CN]⁺ (Quinoline radical cation) | [C₉H₇N]⁺ |

| 101 | [C₉H₇N - HCN]⁺ | [C₈H₆]⁺ |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique maps the electron density of a crystalline sample to determine the precise spatial coordinates of each atom.

For a derivative of 2-(Quinolin-3-yl)acetonitrile that forms suitable single crystals, X-ray analysis would provide a wealth of information:

Connectivity and Constitution : It would unequivocally confirm the atomic connectivity, verifying the identity as a 3-substituted quinoline.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles would be obtained, confirming the aromatic nature of the quinoline ring and the sp³ and sp hybridization of the methylene and nitrile carbons, respectively.

Conformation and Stereochemistry : The analysis reveals the three-dimensional arrangement of the atoms and the planarity of the quinoline ring.

Intermolecular Interactions : It elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, the latter being common for planar aromatic systems like quinoline. researchgate.netacs.org

Computational and Theoretical Investigations of 2 Quinolin 3 Yl Acetonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rjptonline.org For quinoline (B57606) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to achieve reliable results. rjptonline.orgresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the structure with the minimum energy. scirp.org

Illustrative Optimized Geometrical Parameters This table presents hypothetical, yet typical, bond length and angle values for the key structural fragments of 2-(Quinolin-3-yl)acetonitrile, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C(quinoline)-C(acetonitrile) | ~1.51 Å |

| Bond Length | C-C (in -CH₂CN) | ~1.47 Å |

| Bond Length | C≡N (nitrile) | ~1.16 Å |

| Bond Angle | C(ring)-C-C (side chain) | ~112° |

| Bond Angle | C-C≡N (nitrile) | ~178° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For 2-(Quinolin-3-yl)acetonitrile, the HOMO would likely be a π-orbital delocalized across the electron-rich quinoline ring system. The LUMO is expected to be a π*-orbital, also distributed over the aromatic rings. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution. researchgate.net

Illustrative Frontier Orbital Properties This interactive table shows representative energy values for the frontier molecular orbitals of 2-(Quinolin-3-yl)acetonitrile, based on data from analogous quinoline compounds.

| Orbital | Typical Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.0 | Electron acceptor; likely a π* orbital on the quinoline system. |

| HOMO | -6.0 to -6.5 | Electron donor; likely a π orbital delocalized over the quinoline ring. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicator of chemical reactivity and electronic excitation energy. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It provides an intuitive guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org

In an MEP map of 2-(Quinolin-3-yl)acetonitrile, the most negative potential (typically colored red or yellow) would be concentrated around the nitrogen atom of the quinoline ring and the nitrogen atom of the nitrile group, due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those on the quinoline ring, indicating sites susceptible to nucleophilic attack. The MEP map is thus an invaluable tool for predicting intermolecular interactions. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. bohrium.com For 2-(Quinolin-3-yl)acetonitrile, the primary electronic transitions would be π → π* transitions within the quinoline chromophore. researchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as C-H stretching, C=C ring vibrations, or the characteristic C≡N stretch of the nitrile group. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. nih.gov These theoretical values are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Illustrative Predicted Spectroscopic Data This table provides examples of the kind of spectroscopic data that would be generated for 2-(Quinolin-3-yl)acetonitrile through computational modeling.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~310-330 nm | π → π* transition |

| IR | Vibrational Frequency | ~2250 cm⁻¹ | C≡N nitrile stretch |

| IR | Vibrational Frequency | ~1500-1600 cm⁻¹ | C=C/C=N aromatic ring stretches |

| ¹H NMR | Chemical Shift | ~8.5-9.0 ppm | Protons on quinoline ring near N |

| ¹³C NMR | Chemical Shift | ~117 ppm | Nitrile carbon (C≡N) |

Mechanistic Elucidation of Reactions Involving 2-(Quinolin-3-yl)acetonitrile via Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products.

This involves locating and characterizing the energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. For instance, if 2-(Quinolin-3-yl)acetonitrile were to participate in a reaction, such as an alkylation at the α-carbon or a cycloaddition at the nitrile group, DFT calculations could be used to:

Model the structure of the transition state(s).

Calculate the activation energy barriers for different possible pathways.

Determine the thermodynamics (ΔH, ΔG) of the reaction.

Q & A

Q. What are the recommended methods for synthesizing 2-(Quinolin-3-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, quinoline derivatives are often synthesized via refluxing in ethanol with piperidine as a catalyst, followed by crystallization from dioxane or DMF/ethanol mixtures . Optimization includes adjusting solvent polarity (e.g., 1,2-dimethoxyethane for improved solubility), temperature (reflux conditions), and stoichiometry of reactants. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize yield.

Q. What spectroscopic techniques are most effective for characterizing 2-(Quinolin-3-yl)acetonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Key features include resonance signals for the quinoline aromatic protons (δ 7.5–9.0 ppm) and the acetonitrile methylene group (δ ~3.8–4.2 ppm).

- IR Spectroscopy : Look for nitrile stretching vibrations (~2200–2260 cm⁻¹) and quinoline C=N/C=C stretches (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure. These methods are standard in characterizing similar nitrile-containing heterocycles .

Q. What are the critical safety considerations when handling 2-(Quinolin-3-yl)acetonitrile?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols form .

- Storage : Store in a dark, inert atmosphere (e.g., argon) at room temperature to prevent decomposition .

- Waste Disposal : Follow institutional guidelines for nitrile waste, which may involve controlled incineration with scrubbers to avoid toxic byproducts .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of 2-(Quinolin-3-yl)acetonitrile in nucleophilic reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict reaction pathways .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitrile group and regioselectivity in reactions. For example, electron-withdrawing substituents on the quinoline ring may enhance nitrile reactivity .

Q. What strategies can resolve contradictory data regarding the stability of 2-(Quinolin-3-yl)acetonitrile under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acid).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in nitrile) to track reaction pathways. For instance, basic conditions (pH >10) may promote hydrolysis, while acidic conditions stabilize the nitrile group .

Q. How does the electronic nature of substituents on the quinoline ring influence the reactivity of 2-(Quinolin-3-yl)acetonitrile in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) at the quinoline 6-position decrease nitrile electrophilicity, reducing Suzuki coupling efficiency. Electron-withdrawing groups (e.g., -NO₂) enhance reactivity.

- Experimental Validation : Synthesize derivatives (e.g., 6-nitroquinoline-3-acetonitrile) and compare reaction rates using Pd catalysts. DFT-calculated Hammett constants (σ) can correlate substituent effects with observed yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.